molecular formula C21H20FN3O3S2 B6500011 2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 941980-62-7

2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B6500011
CAS No.: 941980-62-7
M. Wt: 445.5 g/mol
InChI Key: UOQLAVVQIMVEIA-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative featuring a 1,3-thiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety derived from 4-fluorophenyl. The acetamide nitrogen is further substituted with a 4-methoxyphenylmethyl group. Key structural elements include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, often associated with antimicrobial, anticancer, and anti-inflammatory properties .
  • 4-Fluorophenylcarbamoyl group: Fluorine substitution enhances lipophilicity and metabolic stability, commonly used in drug design to improve bioavailability .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c1-28-18-8-2-14(3-9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-6-4-15(22)5-7-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQLAVVQIMVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the thiazole ring, substituents, and functional groups. Below is a comparative analysis:

Compound Name / ID (Evidence) Core Structure Key Substituents Biological Activity / Notes
Target Compound 1,3-Thiazole 2-sulfanyl-(4-fluorophenylcarbamoylmethyl); N-(4-methoxyphenylmethyl) acetamide Hypothesized activity in enzyme inhibition (e.g., kinases) due to thiazole and fluorophenyl .
2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2) Quinoline-thioacetamide Quinoline core; 4-methoxyphenyl acetamide Screened for in vitro inhibition (unspecified targets); quinoline may enhance DNA intercalation .
2-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (8) 1,3-Thiazole 4-fluorobenzenesulfonyl; 4-methoxyphenyl Sulfonyl group may improve solubility compared to sulfanyl derivatives; no activity reported .
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (14) Simple acetamide Bis-4-fluorophenyl sulfanyl Structural simplicity suggests potential as a scaffold for antimicrobial agents .
2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide (9) Triazole-thioacetamide Chlorophenyl; 4-methoxyphenyl; benzothiazole Triazole and benzothiazole moieties may confer dual inhibitory activity (e.g., antifungals) .

Key Observations

Thiazole vs. Triazole Cores: Thiazole derivatives (e.g., Target Compound, ) are often prioritized for kinase or protease inhibition due to sulfur’s electronegativity .

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorophenyl groups (Target Compound, ) improve metabolic stability over chlorophenyl () but may reduce steric bulk .
  • Methoxy Positioning : 4-Methoxyphenyl (Target Compound, ) enhances π-π stacking compared to ortho/meta positions, as seen in ’s 2-ethoxyphenyl derivative .

Sulfanyl vs. Sulfonyl groups () increase polarity and stability, favoring pharmacokinetic profiles .

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